

# Commercial Suppliers and Technical Guide for 2-Phenyl-d5-ethylamine in Research

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## Compound of Interest

Compound Name: **2-Phenyl-d5-ethylamine**

Cat. No.: **B13942911**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical application of **2-Phenyl-d5-ethylamine** (CAS No. 912627-99-7) for research purposes. This deuterated analog of phenethylamine is a critical tool in bioanalytical and drug development studies, primarily utilized as an internal standard for quantitative mass spectrometry.

## Commercial Availability

A number of specialized chemical suppliers offer **2-Phenyl-d5-ethylamine** for research applications. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the specific requirements of their experimental setup. Key parameters to consider include chemical purity and the degree of isotopic enrichment.

Below is a summary of commercial suppliers and their product specifications for **2-Phenyl-d5-ethylamine**:

Supplier	Product Number (Example)	Isotopic Enrichment (atom % D)	Chemical Purity	Additional Information
Alfa Chemistry	-	99	≥ 98%	For research use only.
CDN Isotopes	D-5798	99	Not specified	Store at room temperature.
CymitQuimica	3U-D5798	99	Not specified	Colorless liquid form.
LGC Standards	-	-	-	Offered as a reference standard for environmental testing.
MedChemExpress	HY-W723876	Not specified	Not specified	Labeled as an isotope-labeled compound.
Clearsynth Labs Limited	-	-	-	Contact for details.
CombiPhos (Shanghai) Biological Technology Co., Ltd.	-	-	-	Contact for details.
TCI (Shanghai) Chemical Trading Co., Ltd.	-	-	-	Contact for details.

## Core Application: Internal Standard in Mass Spectrometry

**2-Phenyl-d5-ethylamine**'s primary role in research is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.<sup>[1]</sup> Its chemical properties are nearly identical to the endogenous analyte, phenethylamine, allowing it to co-elute during chromatographic separation.<sup>[1]</sup> However, its increased mass due to the five deuterium atoms allows it to be distinguished by the mass spectrometer. This co-elution and distinct mass enable accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).<sup>[1]</sup>

## Experimental Protocols

The following is a representative protocol for the quantification of phenethylamine in a biological matrix (e.g., urine) using **2-Phenyl-d5-ethylamine** as an internal standard. This protocol is a composite based on established methodologies for the analysis of phenethylamine-type compounds.<sup>[2][3]</sup>

Objective: To quantify the concentration of phenethylamine in urine samples using LC-MS/MS with **2-Phenyl-d5-ethylamine** as an internal standard.

### Materials:

- Phenethylamine certified reference standard
- **2-Phenyl-d5-ethylamine** (internal standard)
- Formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Urine samples
- Microcentrifuge tubes
- LC-MS/MS system with a C18 or Phenyl-Hexyl column

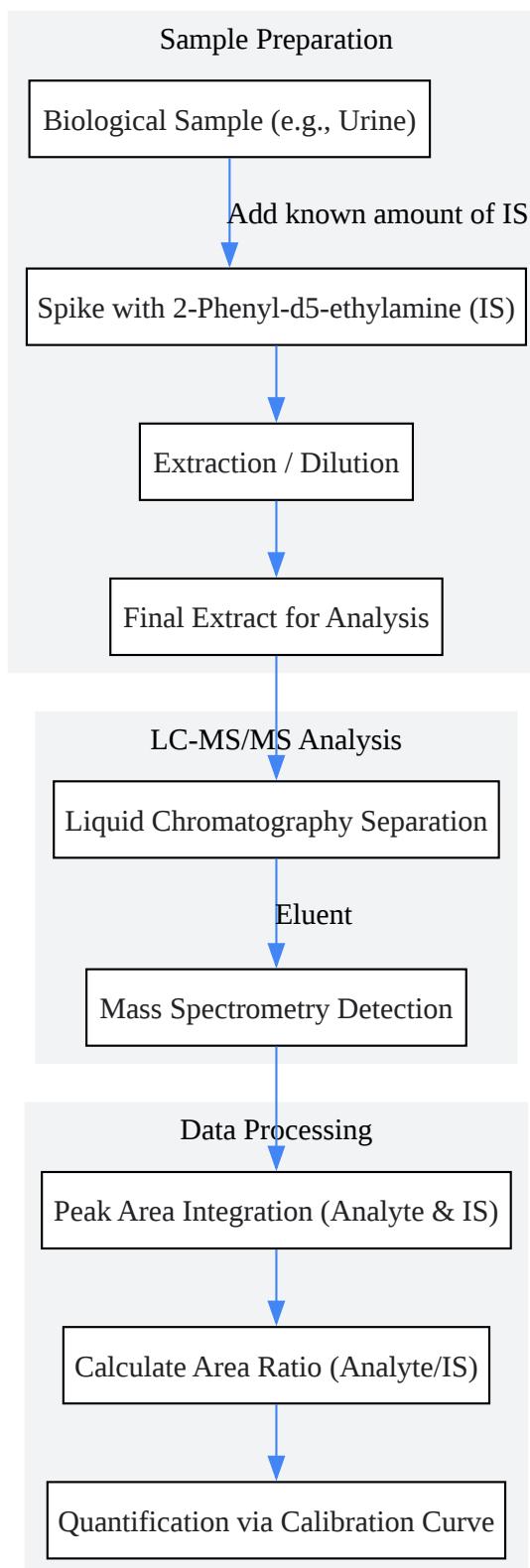
### Procedure:

- Preparation of Stock Solutions:
  - Prepare a 1 mg/mL stock solution of phenethylamine in methanol.
  - Prepare a 1 mg/mL stock solution of **2-Phenyl-d5-ethylamine** in methanol.
- Preparation of Calibration Standards and Quality Controls (QCs):
  - Serially dilute the phenethylamine stock solution with a blank urine matrix to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.
  - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Dilute-and-Shoot Method):
  - To 100 µL of each calibration standard, QC sample, and study urine sample in a microcentrifuge tube, add 10 µL of a 1 µg/mL working solution of **2-Phenyl-d5-ethylamine** (internal standard).
  - Add 890 µL of 0.1% formic acid in water:acetonitrile (95:5, v/v).
  - Vortex mix for 30 seconds.
  - Centrifuge at 10,000 x g for 5 minutes.
  - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC) Conditions:
    - Column: Phenyl-Hexyl column (e.g., 10 cm x 2.1 mm, 1.7 µm)
    - Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate
    - Mobile Phase B: 0.1% formic acid in acetonitrile
    - Gradient: A suitable gradient to separate phenethylamine from other matrix components (e.g., 5-95% B over 5 minutes).

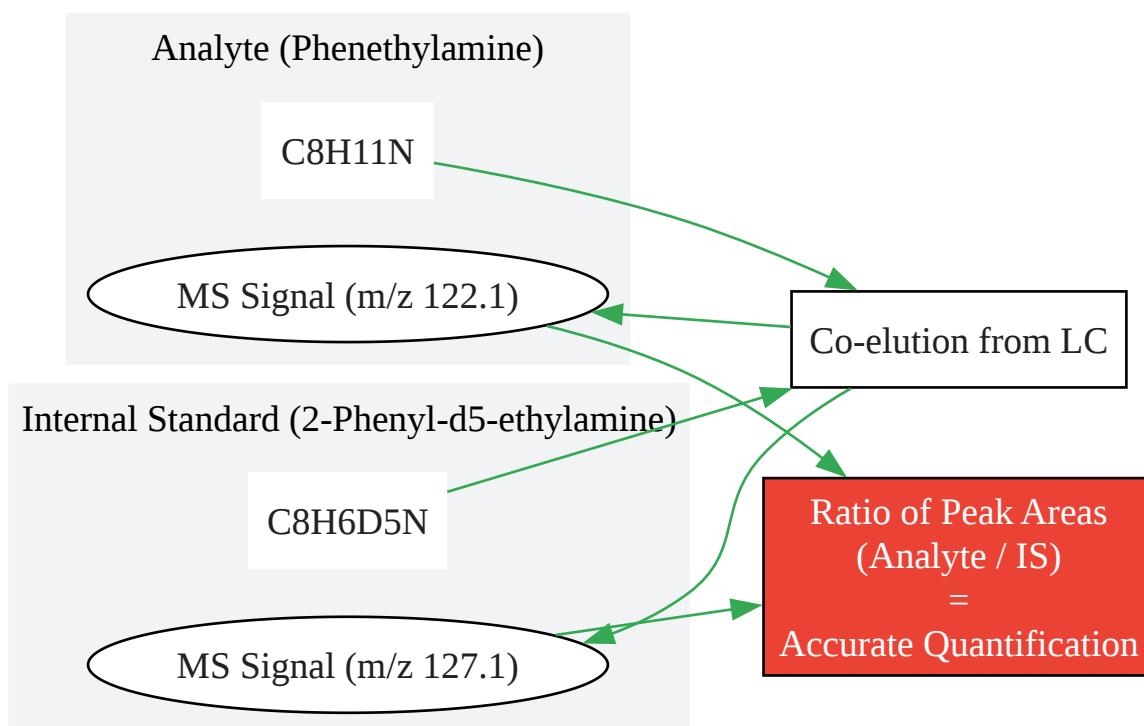
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - MRM Transitions:
    - Phenethylamine: Precursor ion (Q1) m/z 122.1 -> Product ion (Q3) m/z 105.1
    - **2-Phenyl-d5-ethylamine (IS):** Precursor ion (Q1) m/z 127.1 -> Product ion (Q3) m/z 110.1
  - Optimize collision energy and other MS parameters for maximum signal intensity.
- Data Analysis:
  - Integrate the peak areas for both phenethylamine and **2-Phenyl-d5-ethylamine**.
  - Calculate the peak area ratio of the analyte to the internal standard.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of phenethylamine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualizations

The following diagrams illustrate the principles and workflows associated with the use of **2-Phenyl-d5-ethylamine** as an internal standard in bioanalytical research.

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Caption: Experimental workflow for bioanalytical quantification using an internal standard.



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Caption: Principle of quantification using a deuterated internal standard.

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## References

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